molecular formula C7H14N2O2 B13067193 2-Amino-2-(oxan-4-yl)acetamide

2-Amino-2-(oxan-4-yl)acetamide

Cat. No.: B13067193
M. Wt: 158.20 g/mol
InChI Key: LSYHYRZLEVTRSL-UHFFFAOYSA-N
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Description

2-Amino-2-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C₇H₁₄N₂O₂ It is characterized by the presence of an amino group and an oxan-4-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxan-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of oxan-4-ylamine with chloroacetamide under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-yl acetamide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl acetamide derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Amino-2-(oxan-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and oxan-4-yl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetamide
  • 2-Amino-2-(oxan-4-yl)acetamide hydrochloride
  • 2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxan-4-yl group differentiates it from other similar compounds, influencing its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its significance.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-2-(oxan-4-yl)acetamide

InChI

InChI=1S/C7H14N2O2/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

LSYHYRZLEVTRSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C(=O)N)N

Origin of Product

United States

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